Benzaldehyde, 2-amino-4-[2-(1-piperidinyl)ethoxy]-
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Overview
Description
Benzaldehyde, 2-amino-4-[2-(1-piperidinyl)ethoxy]-: is an organic compound with the molecular formula C15H17NO2. It is a white crystalline solid with a distinct odor . This compound is notable for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-amino-4-[2-(1-piperidinyl)ethoxy]- typically involves the reaction of 4-hydroxybenzaldehyde with 2-(1-piperidinyl)ethanol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux and using a solvent such as toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvent and catalyst can vary based on the desired purity and application of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzaldehyde, 2-amino-4-[2-(1-piperidinyl)ethoxy]- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzaldehyde derivatives.
Scientific Research Applications
Chemistry: Benzaldehyde, 2-amino-4-[2-(1-piperidinyl)ethoxy]- is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in drug design. It has been studied for its role in the synthesis of antiallergic and antiepileptic drugs .
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of complex organic molecules. Its unique structure makes it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of Benzaldehyde, 2-amino-4-[2-(1-piperidinyl)ethoxy]- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The piperidine moiety in the structure is known to interact with various biological targets, influencing pathways related to neurotransmission and cellular signaling .
Comparison with Similar Compounds
- 4-[2-(1-Piperidinyl)ethoxy]benzaldehyde
- 3-methoxy-4-[2-(1-piperidinyl)ethoxy]benzaldehyde
- 2-amino-4-(2-piperidin-1-ylethoxy)benzaldehyde
Uniqueness: Benzaldehyde, 2-amino-4-[2-(1-piperidinyl)ethoxy]- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both amino and piperidinyl groups enhances its reactivity and potential for diverse applications in medicinal chemistry and organic synthesis .
Properties
CAS No. |
485843-94-5 |
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Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
2-amino-4-(2-piperidin-1-ylethoxy)benzaldehyde |
InChI |
InChI=1S/C14H20N2O2/c15-14-10-13(5-4-12(14)11-17)18-9-8-16-6-2-1-3-7-16/h4-5,10-11H,1-3,6-9,15H2 |
InChI Key |
QBZSVOIZNXIPLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC(=C(C=C2)C=O)N |
Origin of Product |
United States |
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